l-Threonine methyl ester chlorhydrate

Description

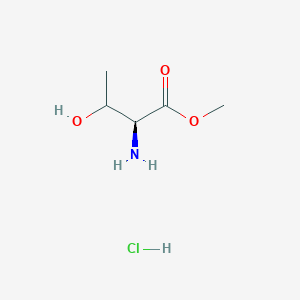

L-Threonine methyl ester hydrochloride (CAS: 39994-75-7) is an amino acid derivative with the molecular formula C₅H₁₂ClNO₃ and a molecular weight of 169.605 g/mol . It is synthesized by esterifying the carboxyl group of L-threonine with methanol and subsequent hydrochloride salt formation. This compound is hygroscopic, moisture-sensitive, and soluble in water, making it suitable for applications in feed and food additives . Its structure includes a hydroxyl group on the β-carbon, distinguishing it from simpler amino acid esters like alanine or methionine derivatives.

Properties

Molecular Formula |

C5H12ClNO3 |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-hydroxybutanoate;hydrochloride |

InChI |

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3?,4-;/m0./s1 |

InChI Key |

OZSJLLVVZFTDEY-LXNQBTANSA-N |

Isomeric SMILES |

CC([C@@H](C(=O)OC)N)O.Cl |

Canonical SMILES |

CC(C(C(=O)OC)N)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Threonine methyl ester hydrochloride can be synthesized through the esterification of L-Threonine with methanol in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves the following steps:

Esterification: L-Threonine reacts with methanol in the presence of an acid catalyst such as sulfuric acid to form L-Threonine methyl ester.

Formation of Hydrochloride Salt: The L-Threonine methyl ester is then treated with hydrochloric acid to form L-Threonine methyl ester hydrochloride.

Industrial Production Methods

Industrial production of L-Threonine methyl ester hydrochloride often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as crystallization and recrystallization are commonly employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

L-Threonine methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

L-Threonine methyl ester hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Employed in the study of amino acid metabolism and protein synthesis.

Medicine: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.

Industry: Utilized as a feed and food additive to enhance nutritional value

Mechanism of Action

The mechanism of action of L-Threonine methyl ester hydrochloride involves its conversion to L-Threonine in biological systems. L-Threonine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic pathways. It acts as a precursor for the synthesis of other important biomolecules, including glycine and serine .

Comparison with Similar Compounds

N-(tert-Butoxycarbonyl)-L-Threonine Methyl Ester (Boc-L-Thr-OMe)

- Structure: Features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety.

- Molecular Formula: C₁₀H₁₉NO₅ .

- Applications : Used in glycobiology for glycosylation reactions. Benesova et al. (2013) reported moderate yields (~30–40%) in enzymatic glycosylation, lower than fucosidase from Penicillium multicolor (49% for α-L-fucosyl-1,3-N-acetylglucosamine) .

- Key Difference : The Boc group enhances stability during synthetic reactions but requires deprotection steps, unlike the unprotected L-threonine methyl ester hydrochloride .

L-Methionine Methyl Ester Hydrochloride

L-Alanine Methyl Ester Hydrochloride

- Structure : Lacks the β-hydroxyl group present in threonine derivatives.

- Molecular Formula: C₄H₁₀ClNO₂ .

- Applications : Simpler structure makes it a model compound for studying ester hydrolysis kinetics.

- Solubility : Less hydrophilic than L-threonine methyl ester hydrochloride due to the absence of a hydroxyl group .

L-Threonine Benzyl Ester Oxalate

- Structure : Benzyl ester with oxalate counterion.

- Applications: Critical in peptide synthesis for introducing threonine residues. Santa Cruz Biotechnology highlights its role in studying peptide bond formation and protein structure .

- Key Difference: The benzyl group requires hydrogenolysis for removal, contrasting with the methyl ester’s simpler hydrolysis .

Allo-L-Threonine Methyl Ester

- Structure : Stereoisomer with inverted configuration at the β-carbon (S-configuration at C3).

- Synthesis : Prepared via oxazoline intermediate hydrolysis, as described by Bachem Americas Inc. .

- Applications : Used in chiral synthesis of antibiotics and LpxC inhibitors .

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.